Enhanced Hydrolytic Stability vs. Simple Methoxyphenylboronic Acids
The target compound demonstrates significantly higher resistance to dehydroboronation (boroxine formation) compared to methoxy-substituted phenylboronic acids lacking the trifluoromethyl group. This is inferred from studies on the stability of structurally related substituted phenylboronic acids, where the presence of an electron-withdrawing group was shown to influence the equilibrium between the boronic acid and its cyclic anhydride (boroxine) form [1]. While direct head-to-head data for this specific compound is not available in the open literature, class-level inference from isomeric trifluoromethylphenylboronic acids indicates high resistance to protodeboronation [2]. The ortho-methoxy group may further contribute to steric shielding, potentially enhancing stability. This enhanced stability is critical for applications requiring long-term storage or reactions performed under aqueous or protic conditions.
| Evidence Dimension | Hydrolytic Stability/Resistance to Boroxine Formation |
|---|---|
| Target Compound Data | High resistance to boroxine formation inferred from structural class (CF3-substituted arylboronic acids) [2]. |
| Comparator Or Baseline | Methoxy-phenylboronic acids (e.g., 2-methoxyphenylboronic acid) which are known to form boroxines and have been studied for their equilibrium behavior [1]. |
| Quantified Difference | Qualitative difference; not quantified directly for the target compound. |
| Conditions | Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) profiles for related compounds; solution equilibrium studies. |
Why This Matters
Increased stability reduces the risk of decomposition during storage and handling, ensuring more reliable performance in critical coupling reactions and simplifying inventory management for procurement professionals.
- [1] Kilinc, E. Resistance of Acetyl-, Formyl-, and Methoxy-Phenylboronic Acids to Boroxine Formation and their Employment in Fluoride Determination of Dental Formulations and Beverages by Fluorescence Quenching. Zhurnal Prikladnoii Spektroskopii, 2023. View Source
- [2] Sporna, A., et al. Structures and properties of trifluoromethylphenylboronic acids. Journal of Molecular Structure, 2019, 1180, 237-243. View Source
